2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile
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Overview
Description
2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile is a chemical compound with the CAS Number: 55883-90-4 . It has a molecular weight of 209.27 . The IUPAC name for this compound is 2-[(methylsulfanyl)(4-morpholinyl)methylene]malononitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3OS/c1-14-9(8(6-10)7-11)12-2-4-13-5-3-12/h2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 140-141 degrees Celsius .Scientific Research Applications
Synthesis of Heterocycles
The compound has been utilized in the synthesis of heterocycles, such as heavily substituted 2-aminopyridines, through displacement of a methylsulfinyl group from the pyridine ring. This method elaborates on a variety of polar 6-substituents, showcasing its versatility in organic synthesis (Teague, 2008).
Biocatalysis in Drug Metabolism
Another fascinating application involves the preparation of mammalian metabolites of drugs using microbial-based surrogate biocatalytic systems. For instance, the compound LY451395 was metabolized using Actinoplanes missouriensis to produce several metabolites previously detected in preclinical species, showcasing its potential in drug metabolism studies (Zmijewski et al., 2006).
Sulfur-Transfer Agents
The title compound and related molecules have been prepared from 2-cyanoethyl disulfide and explored as sulfur-transfer agents, underscoring their utility in chemical synthesis and modification processes (Klose, Reese, & Song, 1997).
Building Blocks in Medicinal Chemistry
Thiomorpholine derivatives, including those related to the compound , are highlighted as crucial building blocks in medicinal chemistry. Their role in the synthesis of novel bridged bicyclic thiomorpholines demonstrates their potential in the development of therapeutics (Walker & Rogier, 2013).
Asymmetric Epoxidation Catalysts
Furthermore, thiomorpholine derivatives have been synthesized and applied in sulfur ylide-mediated asymmetric epoxidation of aldehydes. These compounds serve as easily recoverable catalysts, offering excellent yields and enantioselectivities, marking their significance in asymmetric synthesis (Hansch et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-[methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-13-9(8(6-10)7-11)12-2-4-14-5-3-12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYHBBAKKWFJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)N1CCSCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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